Beta carbolinas

Beta-carbolines are a class of polycyclic aromatic heterocycles characterized by the presence of a beta-lactam ring fused to an azulenyl or anthryl system. These compounds exhibit diverse biological activities and are found in various natural sources, including plants, insects, and microorganisms. Structurally, beta-carbolines can vary based on the type and position of substituents attached to the parent nucleus.

In pharmaceutical research, beta-carbolines have attracted considerable interest due to their potential therapeutic applications. They possess significant antioxidant, anti-inflammatory, anticonvulsant, and neuroprotective properties, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, certain beta-carbolines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, which has led to their exploration in the development of new antibiotics.

Moreover, these compounds have been studied for their potential role in cancer therapy due to their ability to interact with DNA and inhibit cell growth. The diverse biological activities of beta-carbolines make them an interesting subject for further investigation in both academic and industrial settings.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

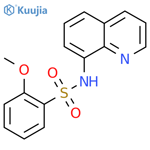

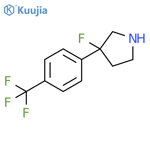

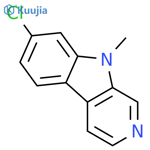

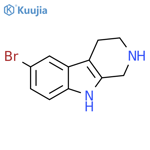

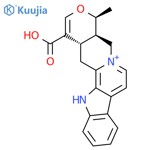

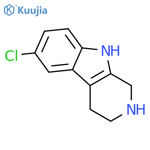

|

7-chloro-9-methyl-9H-Pyrido[3,4-b]indole | 156312-09-3 | C12H9N2Cl |

|

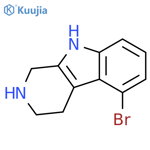

1H-Pyrido[3,4-b]indole, 6-bromo-2,3,4,9-tetrahydro- | 23046-69-7 | C11H11N2Br |

|

Serpentinic acid | 605-14-1 | C20H19N2O3+ |

|

6-Chloro-2,3,4,9-tetrahydro-1H-β-carbolinehydrochloride | 23046-68-6 | C11H11N2Cl |

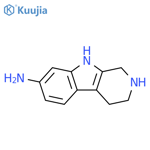

|

1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine | 779323-75-0 | C11H13N3 |

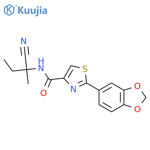

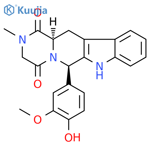

|

Tadalafil Methyl Catchelol | 378788-16-0 | C22H21N3O4 |

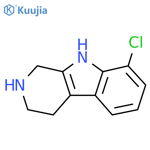

|

8-chloro-1H,2H,3H,4H,9H-pyrido3,4-bindole | 23046-76-6 | C11H11ClN2 |

|

1H-Pyrido[3,4-b]indole, 5-bromo-2,3,4,9-tetrahydro- | 657393-52-7 | C11H11N2Br |

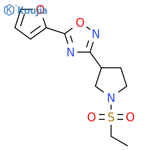

|

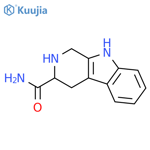

1H-Pyrido[3,4-b]indole-3-carboxamide, 2,3,4,9-tetrahydro- | 77871-84-2 | C12H13N3O |

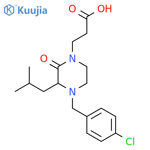

|

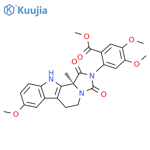

methyl 2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1,5:1,2]pyrido[3,4-b]indol-2(3H)-yl]-4,5-dimethoxybenzoate | 956798-67-7 | C25H25N3O7 |

Literatura relevante

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

2. Back matter

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados